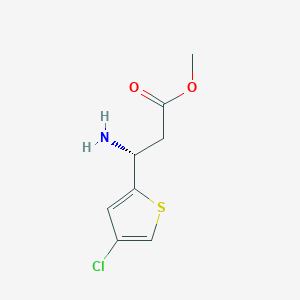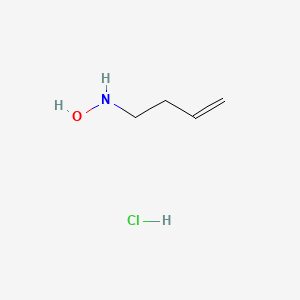
2-(2-(1-Isopropylcyclopropyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-tetramethyl-2-{2-[1-(propan-2-yl)cyclopropyl]ethenyl}-1,3,2-dioxaborolane: is a boronic ester compound known for its unique structure and reactivity. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through borylation reactions. Its stability and reactivity make it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-tetramethyl-2-{2-[1-(propan-2-yl)cyclopropyl]ethenyl}-1,3,2-dioxaborolane typically involves the hydroboration of alkenes or alkynes. One common method is the rhodium-catalyzed hydroboration of allyl phenyl sulfone . The reaction conditions often include the use of solvents like hexane or petroleum ether and may require specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of advanced catalysts and optimized reaction parameters ensures efficient production.
Chemical Reactions Analysis
Types of Reactions: 4,4,5,5-tetramethyl-2-{2-[1-(propan-2-yl)cyclopropyl]ethenyl}-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Borylation: This compound is commonly used to borylate arenes and alkenes.
Hydroboration: It can hydroborate alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts.
Coupling Reactions: It can couple with aryl iodides in the presence of a copper catalyst to form aryl boronates.
Common Reagents and Conditions:
Catalysts: Rhodium, palladium, and copper catalysts are frequently used.
Solvents: Hexane, petroleum ether, and other non-polar solvents.
Temperature and Pressure: Reactions are often conducted at controlled temperatures and pressures to optimize yield.
Major Products: The major products formed from these reactions include various boron-containing compounds, such as pinacol benzyl boronate and fluorenylborolane .
Scientific Research Applications
Chemistry: In chemistry, 4,4,5,5-tetramethyl-2-{2-[1-(propan-2-yl)cyclopropyl]ethenyl}-1,3,2-dioxaborolane is used as a reagent for borylation reactions, which are essential for the synthesis of complex organic molecules .
Biology and Medicine: While specific applications in biology and medicine are less common, boronic esters like this compound are being explored for their potential in drug development and as intermediates in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including conjugated copolymers and other specialty chemicals .
Mechanism of Action
The mechanism of action of 4,4,5,5-tetramethyl-2-{2-[1-(propan-2-yl)cyclopropyl]ethenyl}-1,3,2-dioxaborolane involves the formation of boron-carbon bonds through borylation reactions. The boron atom in the compound acts as an electrophile, reacting with nucleophilic carbon atoms in alkenes or alkynes. This process is often facilitated by transition metal catalysts, which help to activate the boron atom and promote the formation of the desired products .
Comparison with Similar Compounds
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Thiophene-2-boronic acid pinacol ester
Uniqueness: 4,4,5,5-tetramethyl-2-{2-[1-(propan-2-yl)cyclopropyl]ethenyl}-1,3,2-dioxaborolane is unique due to its specific structure, which includes a cyclopropyl group and an ethenyl linkage. This structure imparts distinct reactivity and stability, making it particularly useful in specific borylation reactions and the synthesis of complex organic molecules.
Properties
Molecular Formula |
C14H25BO2 |
|---|---|
Molecular Weight |
236.16 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-2-(1-propan-2-ylcyclopropyl)ethenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H25BO2/c1-11(2)14(7-8-14)9-10-15-16-12(3,4)13(5,6)17-15/h9-11H,7-8H2,1-6H3/b10-9+ |
InChI Key |
IKOTWSBUMOYHET-MDZDMXLPSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2(CC2)C(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2(CC2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-1-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-ol](/img/structure/B13486895.png)
![5,5-Dioxo-hexahydro-5lambda6-thieno[3,4-b]furan-3a-carboxylic acid](/img/structure/B13486900.png)

![1-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B13486914.png)
![4,4,5,5-Tetramethyl-2-[3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B13486922.png)




![4-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-amine](/img/structure/B13486949.png)
![2-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13486951.png)


